

What Information Exists on Barium Dichromate

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Compound Focus: Barium dichromate

CAS No.: 10031-16-0

Cat. No.: S1534786

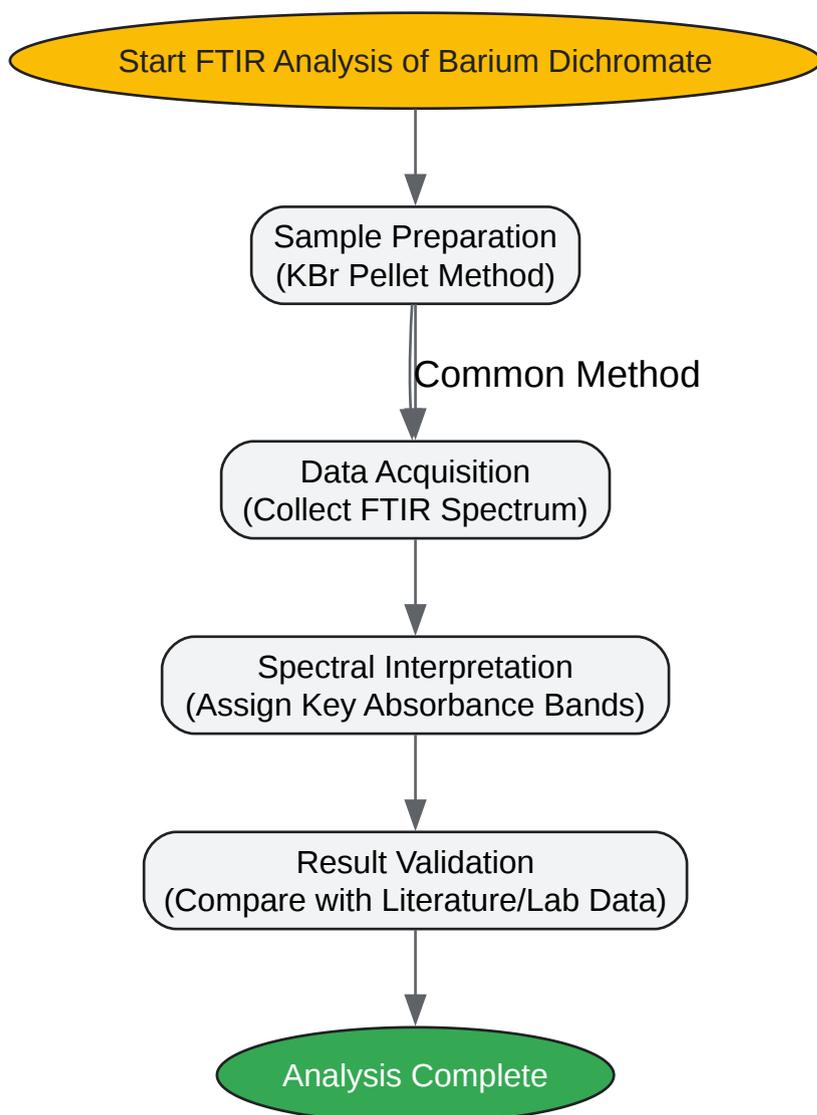
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Although direct FTIR data is unavailable, established sources confirm several key points:

- **Chemical Identity and Use:** **Barium dichromate** (BaCr_2O_7) is recognized as a mild oxidizing agent in organic chemistry, useful for the selective conversion of primary and secondary alcohols into aldehydes and ketones in non-aqueous media [1].
- **General Solubility:** Dichromate salts are generally more soluble than their chromate counterparts (e.g., BaCrO_4). This is attributed to the larger ionic size of the dichromate anion, which results in a lower charge density and weaker ionic bonds in the solid state [2].

A Proposed Workflow for FTIR Analysis

Without a standard protocol, you would need to characterize the compound yourself. The following diagram outlines a logical workflow for this analysis, from sample preparation to interpretation.



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Sample Preparation (KBr Pellet Method) This is the most common technique for analyzing solid inorganic compounds like **barium dichromate**.

- **Dry Materials:** Gently dry the **barium dichromate** powder and potassium bromide (KBr) to remove water interference.
- **Mix and Grind:** Mix 1-2 mg of **barium dichromate** with 100-200 mg of anhydrous KBr. Grind the mixture finely to ensure uniform dispersion.
- **Press Pellet:** Place the mixture in a die and apply high pressure under vacuum for one to two minutes to form a transparent pellet.

Instrumentation and Data Acquisition

- Load the prepared KBr pellet into the FTIR spectrometer.
- Collect a background spectrum with a pure KBr pellet.
- Run the analysis on your sample pellet, typically over a wavenumber range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Average multiple scans to improve the signal-to-noise ratio.

Expected Spectral Features and Comparisons

Based on the known chemistry of dichromate ions, you can anticipate the following key vibrational modes in your FTIR spectrum. The table below summarizes the expected peaks and their proposed assignments.

Vibration Mode	Expected Wavenumber Range (cm^{-1})	Proposed Assignment
Cr=O Stretching	~940 - 960	Characteristic of the dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$)
Cr-O-Cr Stretching	~750 - 780	Asymmetric stretch of the bridging oxygen
Cr-O Stretching	~900 - 920	Terminal Cr-O bonds

These assignments are based on general spectroscopic data for dichromate ions. Your experimental values may vary slightly depending on sample crystallinity, measurement conditions, and potential hydration.

Seeking Further Information

To potentially find the specific data you need, you could:

- **Search Specialized Databases:** Look in chemical databases such as **SciFinder** or **Reaxys**, which often contain detailed spectral information.
- **Consult Reference Texts:** Standard analytical chemistry or spectroscopic reference books may have compiled spectra for common inorganic salts.
- **Perform the Experiment:** If precise data for **barium dichromate** is critical for your research, conducting the FTIR analysis in your own laboratory following the outlined protocol may be the most reliable approach.

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References

1. [BaCr2O7], a mild reagent for oxidation of... | CoLab Barium dichromate [colab.ws]
2. How would you compare the relative solubilities of $[\text{BaCr}\dots]$ [vedantu.com]

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